molecular formula C9H10N4 B2396180 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine CAS No. 2320378-07-0

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine

Cat. No.: B2396180
CAS No.: 2320378-07-0
M. Wt: 174.207
InChI Key: NVGCFDAWMXVPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4,5-dimethylpyrazole with a pyrimidine derivative under suitable conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4,5-dimethyl-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-8(2)10-6-11-9(7)13-5-3-4-12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGCFDAWMXVPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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